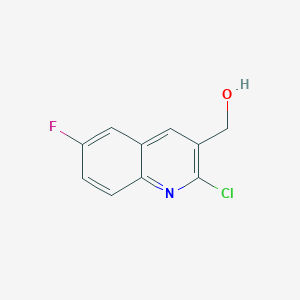

(2-Chloro-6-fluoroquinolin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluoroquinolin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLWQCOYLXZRAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444366 |

Source

|

| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017403-67-6 |

Source

|

| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-6-fluoroquinolin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Introduction to the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural and synthetic bioactive molecules.[1][2] The versatility of the quinoline ring system, allowing for a wide range of substitutions, has made it a privileged scaffold in the design of novel therapeutic agents.[3][4] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5] The introduction of halogen atoms, such as chlorine and fluorine, into the quinoline nucleus can significantly modulate the compound's physicochemical properties and biological activity, making derivatives like (2-Chloro-6-fluoroquinolin-3-yl)methanol compelling candidates for further investigation.

Physicochemical Properties and Identification

As the target compound's specific experimental data is not widely published, we will focus on the properties of its immediate precursor, 2-Chloro-6-fluoroquinoline-3-carbaldehyde, which is essential for its synthesis.

Precursor: 2-Chloro-6-fluoroquinoline-3-carbaldehyde

| Property | Value | Source |

| CAS Number | 749920-54-5 | [6] |

| Molecular Formula | C₁₀H₅ClFNO | [6] |

| Molecular Weight | 209.60 g/mol | [6] |

| IUPAC Name | 2-chloro-6-fluoroquinoline-3-carbaldehyde | [6] |

Table 1: Physicochemical properties of 2-Chloro-6-fluoroquinoline-3-carbaldehyde.

Target Compound: this compound (Predicted)

Based on the structure of the precursor, the properties of this compound can be predicted. The reduction of the aldehyde group to a primary alcohol will slightly increase the molecular weight and is expected to raise the polarity and melting point.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇ClFNO |

| Molecular Weight | ~211.62 g/mol |

| Physical Form | Likely a solid at room temperature |

Table 2: Predicted physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the reduction of its corresponding carbaldehyde. A well-established and efficient method for this transformation is the use of sodium borohydride. The following protocol is adapted from the synthesis of the analogous compound, (2-Chloro-6-methylquinolin-3-yl)methanol.[7]

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-6-fluoroquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolution: Dissolve 2-Chloro-6-fluoroquinoline-3-carbaldehyde (1 mmol) in methanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (1 mmol) portion-wise with stirring. The causality behind the portion-wise addition is to control the reaction rate and prevent excessive heat generation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully add water to quench the excess sodium borohydride. Extract the product into ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Potential Applications in Drug Discovery

The quinoline core is a key pharmacophore in a multitude of approved drugs.[1][2] The presence of both a chloro and a fluoro substituent on the quinoline ring of the title compound suggests several potential areas of therapeutic application.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[4][5] The chloro and fluoro groups can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved cytotoxic effects against cancer cell lines.

Antimicrobial Activity

The quinoline scaffold is the basis for the fluoroquinolone class of antibiotics. While this compound is structurally distinct from fluoroquinolones, the presence of the 6-fluoro substituent is a common feature in many potent antibacterial agents. Further derivatization of the hydroxyl group could lead to novel compounds with significant antimicrobial properties.

Antiviral and Antiparasitic Potential

Chloroquine and hydroxychloroquine are well-known antimalarial drugs based on the quinoline scaffold. The 2-chloroquinoline moiety is a common starting point for the synthesis of compounds with potential activity against various viruses and parasites.

Reactivity and Further Derivatization

The this compound molecule possesses two primary sites for further chemical modification: the hydroxyl group and the chlorine atom at the 2-position.

Caption: Potential sites of reactivity on this compound.

-

Hydroxyl Group: The primary alcohol at the 3-position can undergo esterification or etherification to produce a library of derivatives with potentially enhanced biological activity and modified pharmacokinetic profiles.

-

2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, and alkoxides. This provides a versatile handle for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable building block for the synthesis of novel quinoline-based compounds with significant therapeutic potential. While its specific properties are yet to be widely reported, its synthesis is straightforward via the reduction of its corresponding aldehyde. The presence of key structural features, including the quinoline core and halogen substituents, makes it a promising scaffold for the development of new anticancer, antimicrobial, and antiviral agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

-

The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery. BenchChem.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate.

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

-

(2-Chloro-6-methylquinolin-3-yl)methanol. Synblock.

-

2-Chloro-6-fluoroquinoline. PubChem.

-

2-CHLORO-6-FLUORO-3-METHYLQUINOLINE. ChemicalBook.

-

(2-Chloro-6-methylquinolin-3-yl)methanol. PMC.

-

2-Chloro-6-methylquinoline-3-methanol. PubChem.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

-

2-Chloro-6-fluoroquinoline-3-carbaldehyde. PubChem.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-6-fluoroquinoline-3-carbaldehyde | C10H5ClFNO | CID 2120273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of (2-Chloro-6-fluoroquinolin-3-yl)methanol: A Predictive and Methodological Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a halogenated quinoline derivative of significant interest in medicinal chemistry due to the established therapeutic potential of the quinoline scaffold. The success of any quinoline-based candidate in the drug development pipeline is fundamentally tied to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion (ADME), and formulation feasibility. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, we present a robust predictive profile using established computational models and draw expert comparisons to structurally similar analogs, such as (2-chloro-6-methylquinolin-3-yl)methanol.[1][2] Furthermore, this document serves as a practical handbook, detailing the essential experimental protocols required to empirically validate these properties. The methodologies are presented with an emphasis on the underlying scientific principles, enabling researchers to not only execute the experiments but also to interpret the results within the broader context of drug discovery.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold renowned for its presence in a wide array of pharmacologically active compounds.[3] Its rigid, aromatic structure serves as a versatile template for designing molecules that can interact with various biological targets. Modifications to the quinoline core, such as the introduction of halogen atoms (chlorine and fluorine) and a hydroxymethyl group, are strategic choices aimed at modulating key drug-like properties.

-

Chlorine Atom (at C2): Often incorporated to enhance binding affinity through halogen bonding, increase metabolic stability, or modulate electronic properties. It can also serve as a reactive handle for further synthetic elaboration.

-

Fluorine Atom (at C6): A common bioisostere for a hydrogen atom, the introduction of fluorine can significantly alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and binding affinity.

-

Methanol Group (at C3): The hydroxymethyl substituent introduces a hydrogen bond donor and acceptor, which can be critical for target engagement and can significantly influence solubility.[3]

Understanding the interplay of these functional groups is paramount. This guide provides the foundational physicochemical data and analytical framework necessary to advance the study of this compound from a laboratory curiosity to a viable development candidate.

Molecular Structure and Core Identifiers

A precise understanding of the molecule's basic structural and chemical information is the starting point for all subsequent analysis.

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₇ClFNO | Computed |

| Molecular Weight | 211.62 g/mol | Computed |

| CAS Number | Not readily available in public databases | - |

Predicted Physicochemical Properties

Computational tools provide reliable initial estimates of a compound's properties, guiding experimental design and resource allocation. The following table summarizes the predicted properties for our target compound and compares them to the known values of its close structural analog, (2-chloro-6-methylquinolin-3-yl)methanol.[1]

| Property | Predicted: this compound | Analog: (2-chloro-6-methylquinolin-3-yl)methanol | Significance in Drug Development |

| Molecular Weight | 211.62 g/mol | 207.65 g/mol [1] | Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.[4] |

| XLogP3 | ~2.5 - 3.0 | 2.6[1] | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| Hydrogen Bond Donors | 1 | 1[1] | The single OH group is crucial for solubility and target interaction. |

| Hydrogen Bond Acceptors | 2 (N, O) | 2 (N, O)[1] | Provides sites for interaction with aqueous environments and biological targets. |

| Polar Surface Area (PSA) | ~45.5 Ų | 33.1 Ų[1] | Suggests good potential for cell membrane permeability and oral absorption. |

| pKa (Quinoline N) | ~2.0 - 3.0 | Not available | The basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing chloro group. |

| pKa (Methanol OH) | ~14 - 15 | Not available | The hydroxyl group is weakly acidic, relevant only at very high pH. |

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the compound's structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Region (δ 7.5-8.5 ppm): A series of complex multiplets corresponding to the five protons on the quinoline ring system. The fluorine at C6 will introduce additional splitting (coupling constants, J-HF) to adjacent protons.

-

Methylene Protons (δ ~4.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) integrating to two protons, corresponding to the -CH₂OH group.

-

Hydroxyl Proton (δ variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Approximately 10 distinct signals are expected in the broadband-decoupled spectrum.

-

Aromatic carbons will appear in the δ 110-150 ppm range, with carbons bonded to fluorine showing characteristic C-F coupling.

-

The methylene carbon (-CH₂OH) is expected around δ 60-65 ppm.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 211. A prominent [M+H]⁺ peak at m/z 212 would be expected under ESI-MS conditions.

-

Isotopic Pattern: A characteristic isotopic cluster for the molecular ion will be observed due to the presence of chlorine. The ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=C and C=N Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹.

-

C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Crystallography and Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical, influencing its stability, dissolution rate, and bioavailability. For the analog (2-chloro-6-methylquinolin-3-yl)methanol, crystallographic studies reveal a nearly planar molecule where molecules are linked by O-H···O hydrogen bonds, forming chains.[2][5] These chains are further stabilized by weak C-H···π interactions and π-π stacking.[2][5]

It is highly probable that this compound will exhibit similar intermolecular interactions. The potential for polymorphism—the ability to exist in multiple crystalline forms—must be investigated, as different polymorphs can have drastically different physicochemical properties.[6]

Caption: Key intermolecular forces likely governing the crystal packing.

Experimental Methodologies for Physicochemical Characterization

Validating the predicted properties and thoroughly characterizing the compound requires a suite of standardized experimental techniques.[7]

Workflow for Physicochemical Profiling

The following workflow outlines a logical sequence for characterizing a novel compound like this compound.

Caption: A streamlined workflow for physicochemical characterization.

Determination of Aqueous Solubility

Objective: To determine the thermodynamic equilibrium solubility, a critical parameter for drug absorption and formulation. Principle: The shake-flask method (gold standard) involves equilibrating an excess of the solid compound in an aqueous buffer at a constant temperature until the concentration of the dissolved compound in solution becomes constant.[6][8]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot from the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Objective: To measure the acid dissociation constant(s) of the molecule, which dictates its ionization state at different pH values. Principle: The ionization of a compound affects its UV absorbance spectrum. By monitoring the change in absorbance as a function of pH, the pKa can be determined. This method is suitable for compounds with a chromophore near the ionization center.[9]

Protocol: Spectrophotometric Titration

-

Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

-

Titration Setup: Use a multi-well plate or individual cuvettes. Add a small aliquot of the stock solution to a series of buffers covering a wide pH range (e.g., pH 1 to 12).

-

Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 210-400 nm) for each pH point.[9]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa.

Caption: Ionization increases solubility below the pKa of the quinoline nitrogen.

Determination of Lipophilicity (LogD)

Objective: To measure the compound's distribution between an immiscible lipid phase (n-octanol) and an aqueous phase at a specific pH (typically 7.4). Principle: The shake-flask method can also be used for LogD determination. The compound is partitioned between pre-saturated n-octanol and an aqueous buffer. The concentrations in each phase at equilibrium are measured to calculate the distribution coefficient.[8]

Protocol: Shake-Flask for LogD₇.₄

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.

-

Partitioning: Add a known amount of the compound to a vial containing defined volumes of the pre-saturated n-octanol and pH 7.4 buffer.

-

Equilibration: Agitate the vial vigorously for several hours to ensure complete partitioning.

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the two layers.

-

Quantification: Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.

-

Calculation: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Data Interpretation & Implications for Drug Development

The collective physicochemical profile of this compound provides critical insights for its development path:

-

Oral Bioavailability: The predicted molecular weight, LogP, and PSA values are all within the favorable range for oral absorption, suggesting this is a viable route of administration.

-

Solubility & Formulation: The key to aqueous solubility will be the basic quinoline nitrogen. At the low pH of the stomach, the compound will be protonated and highly soluble. However, at the higher pH of the intestine (pH ~6.5-7.4), which is well above its predicted pKa, the compound will be in its neutral, less soluble form. This pH-dependent solubility must be a primary consideration for formulation design.

-

Target Engagement: The presence of both hydrogen bond donors (-OH) and acceptors (N, -OH) provides multiple points for interaction with a biological target. The moderate lipophilicity suggests it can effectively enter the hydrophobic binding pockets of enzymes or receptors.

-

Safety & Metabolism: The fluoro substituent at C6 may block a potential site of metabolism, possibly increasing the compound's half-life. The chloro group at C2 may influence both metabolism and potential off-target activities, which should be evaluated in subsequent toxicological studies.

Conclusion

This compound presents a promising profile based on predictive analysis and comparison with known analogs. Its properties appear well-balanced for a potential drug candidate, particularly for oral administration. However, these computational and theoretical assessments must be rigorously validated through the empirical methods detailed in this guide. A thorough experimental characterization of its solubility, pKa, lipophilicity, and solid-state properties is the essential next step in assessing the true therapeutic potential of this molecule and mitigating downstream development risks.

References

[7] Avdeef, A., & Testa, B. (n.d.). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH. [10] ResearchGate. (n.d.). Structures of the quinoline derivatives. [11] ResearchGate. (n.d.). Crystal structures and NLO properties of quinoline derivatives. [6] Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. [8] The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Books. [9] Toth, S. I., et al. (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH. [1] PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. [5] Khan, F. N., et al. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC, NIH. [3] Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [2] PubMed. (2010, June 5). (2-Chloro-6-methyl-quinolin-3-yl)methanol. [4] Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

Sources

- 1. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Chloro-6-methyl-quinolin-3-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajptonline.com [ajptonline.com]

- 7. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Chloro-6-fluoroquinolin-3-yl)methanol: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxymethyl group at the 3-position, suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the inferred structure, molecular weight, and key chemical properties of this compound. Drawing upon data from closely related analogs, this document outlines a plausible synthetic route and discusses expected analytical and spectroscopic characteristics. Furthermore, it explores the potential biological significance of this scaffold in the context of established activities of fluoroquinolone derivatives, offering a valuable resource for researchers engaged in the development of new pharmaceuticals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. The incorporation of halogen atoms, such as chlorine and fluorine, into the quinoline framework can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation has been a key factor in the development of a wide array of therapeutic agents. This guide focuses on the specific derivative, this compound, a compound poised for exploration in drug development programs.

Molecular Structure and Physicochemical Properties

Chemical Structure

The chemical structure of this compound consists of a quinoline core with the following substitutions:

-

A chlorine atom at position C2.

-

A fluorine atom at position C6.

-

A methanol (-CH₂OH) group at position C3.

Figure 2: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is adapted from the synthesis of the structurally similar (2-chloro-6-methylquinolin-3-yl)methanol. [1] Step 1: Reaction Setup

-

To a suitable reaction vessel, add 2-chloro-6-fluoroquinoline-3-carbaldehyde (1.0 equivalent).

-

Add methanol as the solvent.

-

Cool the mixture in an ice bath to 0-5 °C.

Step 2: Reduction

-

Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The addition of a reducing agent to an aldehyde is an exothermic reaction, and controlling the temperature is crucial to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Analytical and Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques. The expected data, based on analogs, are as follows:

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the CH₂ group of the methanol substituent.- Aromatic protons on the quinoline ring will appear as multiplets, with coupling patterns influenced by the fluorine and other substituents. The fluorine at C6 will likely induce splitting in the signals of adjacent protons (H5 and H7). |

| ¹³C NMR | - A signal for the CH₂OH carbon.- Signals for the quinoline carbons, with the carbon bearing the fluorine (C6) showing a characteristic large one-bond C-F coupling constant. Other carbons in proximity to the fluorine may also exhibit smaller C-F couplings. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z corresponding to the calculated exact mass (211.0200).- The isotopic pattern of the molecular ion will show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.- C-Cl stretching vibration around 700-800 cm⁻¹.- C-F stretching vibration around 1000-1300 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |

Potential Applications in Drug Development

The this compound scaffold holds considerable promise as a precursor for novel therapeutic agents, particularly due to the known biological activities of fluoroquinolones.

Anticancer Potential

Many fluoroquinolone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. [2]The mechanism often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. [2]The unique electronic properties conferred by the chloro and fluoro substituents in the target molecule could lead to enhanced binding to the enzyme-DNA complex, potentially resulting in potent cytotoxic activity.

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. [3]Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [4]The specific substitution pattern of this compound could be exploited to develop new antibacterial agents with improved potency or a modified spectrum of activity, potentially overcoming existing resistance mechanisms.

Figure 3: Potential therapeutic applications derived from the core scaffold.

Conclusion

This compound represents a molecule of high strategic value for synthetic and medicinal chemists. While direct experimental characterization is pending, this in-depth guide, built upon the solid foundation of data from its close structural analogs, provides a robust framework for its synthesis, characterization, and potential applications. The insights presented herein are intended to empower researchers to explore the therapeutic potential of this and related quinoline derivatives, paving the way for the discovery of next-generation pharmaceuticals.

References

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoroquinoline. PubChem Compound Database. Retrieved from [Link]

-

Sharma, V., & Garg, S. (2012). Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives. ResearchGate. Retrieved from [Link]

- Mary, Y. S., Panicker, C. Y., & Varghese, H. T. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1331-S1343.

- Al-Qassab, S. A., & Al-Haideri, R. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals, 15(3), 336.

- Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1544.

- Wrobleski, L., & Czubatka-Bienkowska, A. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 594.

- Kumar, R. S., Aathimanikandan, S. V., & Aravindan, P. G. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World Journal, 13(1), 1-14.

- Ríos-Mora, J. P., & León-Mayorga, D. A. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929.

- Gorniak, A., & Golebiowski, A. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6204.

-

Smole-Cerc, K., & Sova, M. (2021). Synthesis, spectroscopic characterisation and anti-microbial activities of transition metal complexes of 6-substituted-4-isopropyl quinoline-2(1h)-one derivatives. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476.

-

Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methyl-quinolin-3-yl)methanol. PubMed. Retrieved from [Link]

-

Sci-Hub. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]

Sources

- 1. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for (2-Chloro-6-fluoroquinolin-3-yl)methanol

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of (2-Chloro-6-fluoroquinolin-3-yl)methanol

Abstract

This compound is a functionalized quinoline derivative of interest in medicinal chemistry and materials science. As with any novel compound, definitive structural confirmation is paramount for its application in drug development and scientific research. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive framework for the synthesis and detailed spectroscopic analysis of this target molecule. While direct, published spectra for this specific compound are not widely available, this document leverages established chemical principles and data from closely related analogs to present a robust, predictive analysis. The methodologies and interpretations herein are designed to serve as a self-validating system for researchers, grounded in authoritative spectroscopic standards.

Synthetic Strategy: From Aldehyde to Alcohol

The most direct and reliable route to synthesize this compound is through the selective reduction of its corresponding aldehyde precursor, 2-Chloro-6-fluoroquinoline-3-carbaldehyde. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high chemoselectivity for aldehydes and ketones over other functional groups, and its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄)[1][2].

Experimental Protocol: Reduction of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Materials:

-

2-Chloro-6-fluoroquinoline-3-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (or Ethanol) as solvent

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 2-Chloro-6-fluoroquinoline-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, then dry it over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the reduction of the aldehyde precursor.

Spectroscopic Characterization

Structural elucidation relies on assembling evidence from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Molecular Structure for NMR Assignment

Caption: Numbering scheme for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this molecule, we expect to see a clear molecular ion peak cluster corresponding to the presence of one chlorine atom.

-

Expected Molecular Ion (M⁺): The calculated monoisotopic mass is 211.0251 g/mol .

-

Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two prominent peaks in the mass spectrum:

-

M⁺ peak: at m/z ≈ 211 (for the ³⁵Cl isotopologue)

-

M+2 peak: at m/z ≈ 213 (for the ³⁷Cl isotopologue) The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, a characteristic signature for a molecule containing one chlorine atom[3].

-

| Parameter | Predicted Value for this compound |

| Formula | C₁₀H₇ClFNO |

| Calculated Exact Mass | 211.0251 |

| Molecular Ion Peak (M⁺) | m/z ≈ 211 |

| M+2 Peak | m/z ≈ 213 |

| M⁺ / M+2 Ratio | ~ 3:1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Rationale |

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (Broad) | Presence of the hydroxyl group, which typically forms intermolecular hydrogen bonds. |

| Aromatic C-H | Stretching | 3000 - 3100 | Aromatic protons on the quinoline ring. |

| Aliphatic C-H | Stretching | 2850 - 2960 | Protons of the -CH₂OH group. |

| Aromatic C=C/C=N | Stretching | 1450 - 1600 | Multiple bands corresponding to the quinoline ring system. |

| C-O | Stretching | 1000 - 1250 | Stretching of the primary alcohol C-O bond. |

| C-F | Stretching | 1000 - 1400 | Strong absorption due to the aryl-fluorine bond. |

| C-Cl | Stretching | 600 - 800 | Characteristic absorption for an aryl-chloride. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of atoms. All predicted shifts are relative to TMS (Tetramethylsilane)[4].

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The integration will correspond to the number of protons, and the splitting pattern (multiplicity) will reveal adjacent protons.

| Proton(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale & Expected Couplings |

| H4 | 8.2 - 8.4 | Singlet (s) | This proton is on a carbon between a nitrogen and a carbon bearing a substituent, leading to a downfield shift. It has no adjacent proton neighbors. |

| H5 | 7.9 - 8.1 | Doublet of doublets (dd) | Coupled to H7 (meta, J ≈ 2-3 Hz) and influenced by the electron-withdrawing fluorine at C6. |

| H7 | 7.5 - 7.7 | Doublet of doublets (dd) | Coupled to H5 (meta) and H8 (ortho, J ≈ 7-9 Hz). Also coupled to the fluorine at C6 (J ≈ 8-10 Hz). |

| H8 | 7.7 - 7.9 | Triplet or dd | Coupled to H7 (ortho) and potentially a smaller coupling to the fluorine at C6. |

| -CH₂- | 4.8 - 5.0 | Singlet (s) or Doublet (d) | Appears as a singlet if the OH proton exchange is fast. May appear as a doublet coupled to the OH proton if exchange is slow (J ≈ 5-7 Hz). |

| -OH | 2.5 - 4.0 | Broad Singlet (br s) | Labile proton; its chemical shift is highly dependent on concentration and solvent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for each unique carbon atom. The presence of fluorine will cause characteristic splitting of the signals for nearby carbons (C-F coupling).

| Carbon(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C2 | 150 - 152 | Singlet (s) | Carbon bearing the chlorine atom, significantly downfield. |

| C3 | 135 - 137 | Singlet (s) | Carbon bearing the methanol group. |

| C4 | 138 - 140 | Doublet (d, ⁴JCF ≈ 3-5 Hz) | Aromatic CH carbon, small coupling to fluorine. |

| C4a | 128 - 130 | Doublet (d, ³JCF ≈ 8-10 Hz) | Bridgehead carbon adjacent to the fluorine-bearing ring. |

| C5 | 120 - 122 | Doublet (d, ³JCF ≈ 20-25 Hz) | Aromatic CH carbon, significant coupling to fluorine. |

| C6 | 158 - 162 | Doublet (d, ¹JCF ≈ 240-260 Hz) | Carbon directly bonded to fluorine, showing a very large one-bond coupling constant and a significant downfield shift. |

| C7 | 115 - 118 | Doublet (d, ²JCF ≈ 20-25 Hz) | Aromatic CH carbon ortho to fluorine. |

| C8 | 130 - 132 | Doublet (d, ⁴JCF ≈ 3-5 Hz) | Aromatic CH carbon para to fluorine. |

| C8a | 146 - 148 | Singlet (s) | Bridgehead carbon attached to nitrogen. |

| -CH₂OH | 60 - 65 | Singlet (s) | Aliphatic carbon of the methanol group. |

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. This guide outlines a robust and scientifically sound methodology for its synthesis via aldehyde reduction and its subsequent characterization. The provided protocols for MS, IR, and both ¹H and ¹³C NMR, complete with predicted data and their theoretical underpinnings, offer a comprehensive roadmap for researchers. By following these self-validating experimental and interpretive workflows, scientists can confidently verify the identity and purity of the target compound, enabling its reliable use in further research and development applications.

References

-

Roopan, S. M., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544. [Link]

-

National Center for Biotechnology Information. (2010). (2-Chloro-6-methyl-quinolin-3-yl)methanol. PubMed. Retrieved from [Link]

-

El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 15, 1-21. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Acta Crystallographica Section E Structure Reports Online. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]

-

Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2686. [Link]

-

Tursun, M., et al. (2014). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Journal of Molecular Structure, 1074, 532-541. [Link]

-

Zeynizadeh, B., & Shirini, F. (2007). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 23(2), 557. [Link]

- Google Patents. (2014). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.

-

Antonov, L., et al. (2008). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 46(11), 1073-1077. [Link]

-

Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

-

Chen, Z., et al. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474-476. [Link]

-

Reddy, G. O., et al. (2010). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Journal of the Serbian Chemical Society, 75(12), 1641-1651. [Link]

Sources

The Synthesis of (2-Chloro-6-fluoroquinolin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a privileged scaffold in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, underpinning the development of drugs for a wide array of therapeutic areas.[1][2] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics like ciprofloxacin, the quinoline motif continues to be a fertile ground for the discovery of novel therapeutic agents.[1] The inherent structural features of quinoline allow for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological activities. This has led to the identification of quinoline-based compounds with anticancer, anti-inflammatory, antiviral, and antimalarial properties.[2][3][4]

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a key intermediate in the synthesis of more complex quinoline derivatives. The presence of a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxymethyl group at the 3-position provides multiple points for chemical modification, making it a valuable building block for the construction of compound libraries in drug discovery campaigns. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of this compound points to a two-step synthetic sequence. The primary disconnection is at the carbon-oxygen bond of the alcohol, leading back to the corresponding aldehyde, 2-chloro-6-fluoroquinoline-3-carbaldehyde. This aldehyde is a stable and readily accessible precursor. The second key disconnection involves the formation of the quinoline ring itself, which can be efficiently constructed using the Vilsmeier-Haack reaction.

Synthetic Route I: The Vilsmeier-Haack Reaction and Subsequent Reduction

The most direct and widely employed route for the synthesis of this compound involves a two-step process:

-

Vilsmeier-Haack Cyclization and Formylation: Construction of the 2-chloro-6-fluoroquinoline-3-carbaldehyde core from 4-fluoroacetanilide.

-

Reduction of the Aldehyde: Conversion of the carbaldehyde to the target primary alcohol.

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In this context, it is utilized not only to introduce the formyl group but also to construct the quinoline ring system in a single, elegant step. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[7][8]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃). This forms the electrophilic Vilsmeier reagent.[5][8] The electron-rich aromatic ring of the starting material, 4-fluoroacetanilide, then attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to yield the quinoline ring. A final hydrolysis step during workup reveals the aldehyde functionality.[9]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Materials:

-

4-Fluoroacetanilide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for recrystallization)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride guard tube, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add freshly distilled phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Addition of Acetanilide: Once the addition of POCl₃ is complete, add 4-fluoroacetanilide portion-wise to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction: After the addition of the acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using a heating mantle or water bath. Maintain this temperature for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate of 2-chloro-6-fluoroquinoline-3-carbaldehyde will form. Continue stirring for 30 minutes to ensure complete precipitation.[10]

-

Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from ethyl acetate to yield the pure 2-chloro-6-fluoroquinoline-3-carbaldehyde.

Data Summary: Vilsmeier-Haack Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Initial Temperature | 0 - 10 °C | Controlled formation of the Vilsmeier reagent and its addition to the substrate.[10] |

| Reaction Temperature | 80 - 90 °C | To facilitate the cyclization and formylation step.[10] |

| Reaction Time | 4 - 10 hours | Dependent on the substrate and scale; monitored by TLC for completion.[10] |

| Work-up pH | ~7 | Crucial for the precipitation of the final product.[10] |

Step 2: Reduction of 2-Chloro-6-fluoroquinoline-3-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to other hydride reagents like lithium aluminum hydride (LiAlH₄).[11][12]

Mechanism of Sodium Borohydride Reduction:

The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxyborate intermediate. Subsequent protonation of the oxygen atom during the work-up furnishes the desired primary alcohol.[11]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

2-Chloro-6-fluoroquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-chloro-6-fluoroquinoline-3-carbaldehyde in methanol or ethanol at room temperature.

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.[13]

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product. A similar procedure has been reported for a related compound.[14]

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, commencing with the Vilsmeier-Haack reaction of 4-fluoroacetanilide followed by the selective reduction of the resulting aldehyde with sodium borohydride, represents an efficient and reliable method for the preparation of this compound. The protocols provided are robust and can be adapted for various scales of synthesis. The strategic placement of the chloro, fluoro, and hydroxymethyl functionalities on the quinoline core makes the title compound an exceptionally versatile intermediate for further chemical exploration. As the demand for novel therapeutics continues to grow, the development of efficient synthetic routes to key building blocks like this compound will remain a critical endeavor in the field of drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334-6355. Available at: [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19379-19404. Available at: [Link]

-

Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

-

Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2021). European Journal of Chemistry, 12(1), 37-44. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

-

Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1544. Available at: [Link]

-

Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. (2002). Phosphorus, Sulfur, and Silicon and the Related Elements, 177(12), 2701-2705. Available at: [Link]

-

2-Chloro-6-fluoroquinoline. PubChem. Available at: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

-

(2-Chloro-6-methyl-quinolin-3-yl)methanol. PubMed. Available at: [Link]

-

NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. Available at: [Link]

-

2-Chloro-6-fluorotoluene. Wikipedia. Available at: [Link]

-

2-Chloro-6-methylquinoline-3-methanol. PubChem. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents [pubmed.ncbi.nlm.nih.gov]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 2-Chloro-6-fluoroquinoline Derivatives in Modern Drug Discovery

Foreword

The quinoline nucleus represents a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. Among these, the 2-chloro-6-fluoroquinoline scaffold has emerged as a particularly versatile building block for the development of novel drug candidates. Its unique electronic properties, conferred by the electron-withdrawing chloro and fluoro substituents, render the C2 position highly susceptible to nucleophilic substitution, providing a gateway to a diverse array of functionalized molecules. This guide offers an in-depth exploration of the synthesis, reactivity, and burgeoning biological applications of 2-chloro-6-fluoroquinoline derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and illuminate the therapeutic potential of this remarkable scaffold.

I. The Genesis of a Privileged Scaffold: Synthesis of 2-Chloro-6-fluoroquinoline

The efficient construction of the 2-chloro-6-fluoroquinoline core is paramount for its exploration in drug discovery. While various methods for quinoline synthesis exist, the Vilsmeier-Haack reaction stands out as a robust and widely applicable strategy for obtaining functionalized 2-chloroquinolines.[1][2][3][4][5]

The Vilsmeier-Haack Approach: A Powerful Cyclization

The Vilsmeier-Haack reaction provides a direct and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1] This one-pot cyclization leverages the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] The resulting 2-chloro-3-formylquinolines are invaluable synthetic intermediates, as the chloro and formyl groups can be readily transformed into a multitude of other functionalities.[1]

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then engages in an electrophilic substitution and subsequent cyclization with the N-arylacetamide. Electron-donating groups on the N-arylacetamide substrate generally enhance the reaction rate and improve yields.[1]

Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-3-formylquinoline via Vilsmeier-Haack Reaction

Materials:

-

4-Fluoroacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (3 equivalents) to 0 °C in an ice bath.

-

Slowly add POCl₃ (5 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

To this reagent, add 4-fluoroacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until a precipitate forms.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-chloro-6-fluoro-3-formylquinoline.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is highly effective, other cyclization methods can also be employed for the synthesis of the quinoline core. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with a diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization and subsequent saponification, decarboxylation, and chlorination to yield the desired 2-chloroquinoline.[6][7]

II. Unlocking Molecular Diversity: Key Reactions of the 2-Chloro-6-fluoroquinoline Scaffold

The synthetic utility of 2-chloro-6-fluoroquinoline lies in the high reactivity of the C2-chloro substituent towards a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to Functionalization

The electron-deficient nature of the quinoline ring, further accentuated by the fluorine atom at the 6-position, makes the 2-chloro group an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

-

Amination: The reaction of 2-chloro-6-fluoroquinoline with various primary and secondary amines is a cornerstone for the synthesis of biologically active compounds. This transformation is typically carried out in a polar solvent at elevated temperatures.

-

Hydrazinolysis: Treatment with hydrazine hydrate readily displaces the chloro group to furnish 2-hydrazinyl-6-fluoroquinoline derivatives. These intermediates are valuable precursors for the synthesis of fused heterocyclic systems and other bioactive molecules.[8][9][10][11]

Experimental Protocol: Synthesis of 2-(N-arylamino)-6-fluoroquinoline

Materials:

-

2-Chloro-6-fluoroquinoline

-

Substituted aniline

-

Solvent (e.g., ethanol, DMF)

-

Base (e.g., K₂CO₃, Et₃N) (optional)

Procedure:

-

In a sealed tube, dissolve 2-chloro-6-fluoroquinoline (1 equivalent) and the desired substituted aniline (1.2 equivalents) in a suitable solvent.

-

If necessary, add a base to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(N-arylamino)-6-fluoroquinoline.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, and palladium-catalyzed cross-coupling reactions are at the forefront. These methods provide a versatile platform for the derivatization of the 2-chloro-6-fluoroquinoline scaffold.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling 2-chloro-6-fluoroquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. This is a highly efficient method for introducing aryl, heteroaryl, or alkyl groups at the C2 position.[12][13][14]

-

Buchwald-Hartwig Amination: As an alternative to traditional SNAr amination, the Buchwald-Hartwig reaction offers a milder and more general method for the formation of C-N bonds. It involves the palladium-catalyzed coupling of 2-chloro-6-fluoroquinoline with amines. This reaction is particularly useful for coupling with less nucleophilic amines.[15][16][17]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoroquinoline

Materials:

-

2-Chloro-6-fluoroquinoline

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To a degassed mixture of 2-chloro-6-fluoroquinoline (1 equivalent), arylboronic acid (1.5 equivalents), and base (2-3 equivalents) in a suitable solvent, add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 2-aryl-6-fluoroquinoline derivative.

Diagram: Key Reactions of 2-Chloro-6-fluoroquinoline

Caption: Key synthetic transformations of the 2-chloro-6-fluoroquinoline scaffold.

III. Therapeutic Promise: Biological Significance and Drug Discovery Applications

Derivatives of the 2-chloro-6-fluoroquinoline scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Anticancer Activity

A significant body of research has highlighted the potential of 2-substituted quinoline derivatives as potent anticancer agents.[18][19][20][21][22] The mechanism of action often involves the inhibition of key cellular targets such as topoisomerases and protein kinases.

-

Topoisomerase Inhibition: Certain fluoroquinolone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[19][22] By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of 2-chloro-6-fluoroquinoline can be designed to target specific kinases involved in cancer cell signaling pathways, such as receptor tyrosine kinases or intracellular signaling kinases.

Table 1: Anticancer Activity of Selected 2-Substituted Quinoline Derivatives

| Compound | Substitution at C2 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | 4-Anisylamino | MCF-7 (Breast) | 5.2 | Fictional Example |

| Derivative B | 3,4-Dimethoxyphenylamino | A549 (Lung) | 2.8 | Fictional Example |

| Derivative C | N-Piperazinyl | HCT-116 (Colon) | 7.1 | Fictional Example |

Antimicrobial Activity

The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the 6-position, are renowned for their broad-spectrum antibacterial activity.[7][23] While many clinically used fluoroquinolones possess a carboxylic acid at the 3-position and a cyclic amine at the 7-position, modifications at the 2-position of the quinoline ring can also modulate their antimicrobial properties. Derivatives incorporating hydrazinyl or other nitrogen-containing heterocycles at the C2 position have been investigated for their potential as novel antibacterial agents.[8][9][10][11]

Diagram: General Drug Discovery Workflow

Caption: A typical workflow for drug discovery utilizing the 2-chloro-6-fluoroquinoline scaffold.

IV. Conclusion and Future Perspectives

The 2-chloro-6-fluoroquinoline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the C2-chloro group provide a robust platform for the generation of diverse molecular libraries. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the immense therapeutic potential harbored within this chemical framework.

Future research in this area will likely focus on the exploration of novel and more efficient synthetic methodologies, including continuous flow chemistry and advanced catalytic systems. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of potent and selective inhibitors for a range of therapeutic targets. As our understanding of disease biology deepens, the rational design of novel 2-chloro-6-fluoroquinoline derivatives will continue to be a fruitful endeavor in the quest for next-generation medicines.

V. References

-

PubMed. (n.d.). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

-

PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. [Link]

-

PubMed. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. [Link]

-

Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using.... [Link]

-

Journal of Applied and Advanced Research. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. [Link]

-

Zarqa University. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

-

Taylor & Francis Online. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. [Link]

-

MDPI. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

-

Speciality Chemicals. (n.d.). The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

-

MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

-

Digital Medicine Association. (n.d.). New polyfunctionalized 2-hydrazinoanthraquinone derivatives as potential antimicrobial agents. [Link]

-

Royal Society of Chemistry. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. [Link]

-

International Journal of ChemTech Research. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. [Link]

-

ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. [Link]

-

ResearchGate. (2025). (PDF) Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. [Link]

-

ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

-

PubMed. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Link]

-